Bis(3-methyl-2-thienyl)methanone
Overview
Description
Bis(3-methyl-2-thienyl)methanone: is a chemical compound with the molecular formula C11H10OS2 and a molecular weight of 222.33 g/mol . It is characterized by its dark yellow to dark orange-yellow color and is commonly used as an impurity in the synthesis of certain pharmaceuticals . The compound is known for its unique structure, which includes two thiophene rings attached to a central carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methyl-2-thienyl)methanone typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with a suitable reagent under controlled conditions . One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated reactors and precise temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methyl-2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis(3-methyl-2-thienyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-methyl-2-thienyl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications . The pathways involved may include modulation of neurotransmitter systems or inhibition of specific metabolic enzymes .
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
3-Methylthiophene: Similar structure but lacks the central carbonyl group.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of a carbonyl group.
Uniqueness: Bis(3-methyl-2-thienyl)methanone is unique due to its dual thiophene rings and central carbonyl group, which confer specific chemical reactivity and potential biological activity . Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
bis(3-methylthiophen-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISSTVAZSIYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358527 | |
Record name | bis(3-methyl-2-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30717-55-6 | |
Record name | Bisthiophenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030717556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | bis(3-methyl-2-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISTHIOPHENYLMETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VRR6F98N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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